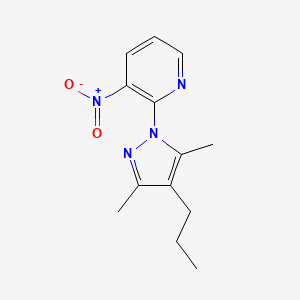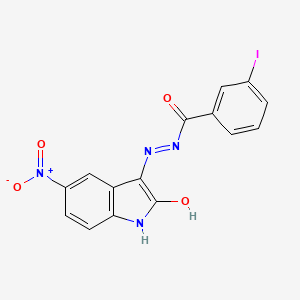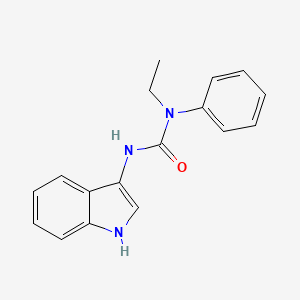
1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane (BNSD) is a novel organic compound with a wide range of potential applications in the fields of chemistry, biology, and medicine. BNSD is a versatile compound that can be used as a reagent, catalyst, and intermediate in organic synthesis, as well as a substrate for enzymes. BNSD has also been used in a variety of studies to investigate its biochemical and physiological effects.
Scientific Research Applications
Synthetic Routes and Biological Activities
1,4-Diazepines, including compounds like 1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane, have garnered attention due to their significant biological activities. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been actively pursued, revealing their potential in medicinal chemistry. These compounds are known for a wide array of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The ongoing research suggests that 1,4-diazepine derivatives could have considerable applications in the pharmaceutical industry, given their diverse biological effects (Rashid et al., 2019).
Environmental and Occupational Exposures
While not directly related to this compound, the study of environmental pollutants like Bisphenol A (BPA) provides context for the broader implications of chemical exposure. Occupational and environmental exposures to chemicals can have profound impacts on human health, including reproductive and endocrine disruptions. This highlights the importance of understanding and mitigating the potential adverse effects of chemical compounds used in various industries (Ribeiro et al., 2017).
Naphthalene Framework in Medicinal Chemistry
The naphthalene framework, integral to compounds like this compound, is a key structural component in the development of novel medicinal compounds. Naphthalimide compounds, for example, exhibit extensive potential in medicinal applications due to their ability to interact with biological molecules. Some naphthalimide derivatives have entered clinical trials as anticancer agents, highlighting the medicinal relevance of the naphthalene structure (Gong et al., 2016).
Genotoxic Potential and Environmental Concerns
The genotoxic potential of related naphthalene derivatives has been a subject of research, providing insight into the safety and environmental impact of these compounds. Studies have revealed that certain derivatives do not induce gene mutations in vitro, suggesting a degree of safety in their application. However, the evidence of clastogenic responses emphasizes the need for comprehensive risk assessments (Fowler et al., 2018).
properties
IUPAC Name |
1,4-bis(naphthalen-2-ylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S2/c28-32(29,24-12-10-20-6-1-3-8-22(20)18-24)26-14-5-15-27(17-16-26)33(30,31)25-13-11-21-7-2-4-9-23(21)19-25/h1-4,6-13,18-19H,5,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIVJNAYNYSLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylcyclohexyl)-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2956937.png)
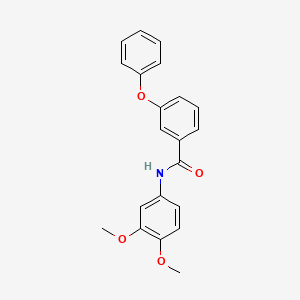
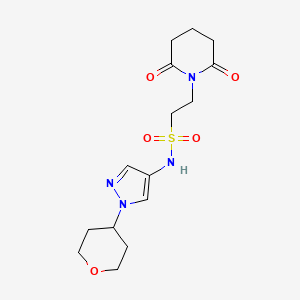
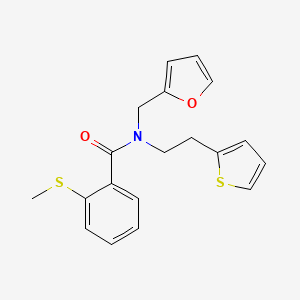
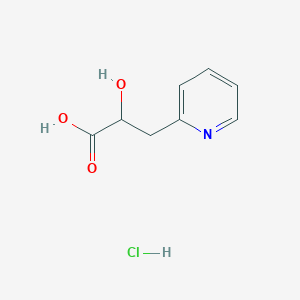

![2-Chloro-N-[1-(3-fluoro-4-phenoxyphenyl)ethyl]acetamide](/img/structure/B2956948.png)
![N-(4-chlorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2956949.png)
![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2956950.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)
